Delavayine B

Description

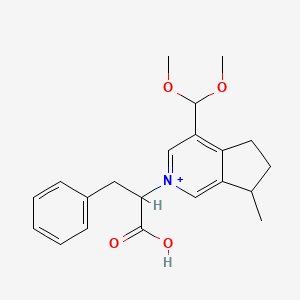

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H26NO4+ |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

2-[4-(dimethoxymethyl)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-2-ium-2-yl]-3-phenylpropanoic acid |

InChI |

InChI=1S/C21H25NO4/c1-14-9-10-16-17(14)12-22(13-18(16)21(25-2)26-3)19(20(23)24)11-15-7-5-4-6-8-15/h4-8,12-14,19,21H,9-11H2,1-3H3/p+1 |

InChI Key |

XYLAPKHOJMCKSR-UHFFFAOYSA-O |

Canonical SMILES |

CC1CCC2=C(C=[N+](C=C12)C(CC3=CC=CC=C3)C(=O)O)C(OC)OC |

Synonyms |

delavayine B |

Origin of Product |

United States |

Isolation, Characterization, and Natural Occurrence of Delavayine B

Methodologies for Isolation from Incarvillea delavayi

The primary natural source for the isolation of Delavayine B is the plant Incarvillea delavayi, a species known for producing a variety of chemical constituents. researchgate.netmissouribotanicalgarden.org The isolation process for this compound, a specific actinidine-type monoterpene alkaloid, involves a systematic extraction and separation procedure.

The initial step in isolating this compound is the extraction from the plant material. Researchers have utilized a methanol (B129727) (MeOH) extract from the aerial parts of Incarvillea delavayi to obtain the crude mixture containing the compound. researchgate.net Following the initial extraction, the crude extract undergoes a series of chromatographic techniques to separate the complex mixture into its individual components. While the specific sequence of chromatographic methods used for this compound's purification is detailed in specialized literature, typical phytochemical isolation protocols involve techniques such as:

Solvent-solvent partitioning: To separate compounds based on their differential solubility in immiscible solvents.

Column chromatography: Using stationary phases like silica gel or alumina to separate compounds based on polarity.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique often used in the final stages of purification to obtain the pure compound.

Other studies on Incarvillea delavayi have employed 80% ethanol extracts for the isolation of different compounds, indicating that the choice of solvent is a critical parameter in phytochemical investigation. researchgate.net The successful isolation of this compound is contingent upon the careful selection and application of these extraction and chromatographic methods to yield a pure sample for structural analysis.

Advanced Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of this compound was determined through the application of various advanced spectroscopic methods. researchgate.net These techniques provide detailed information about the compound's atomic composition, connectivity, and stereochemistry. The elucidation of this compound's structure relied on a combination of the following spectroscopic evidence:

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound by providing a highly accurate mass measurement.

Infrared (IR) Spectroscopy: This technique identifies the functional groups present in the molecule (e.g., hydroxyls, carbonyls, C-N bonds) by measuring the absorption of infrared radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about any chromophores or conjugated systems within the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation of organic molecules. A full suite of 1D and 2D NMR experiments is typically required:

¹H NMR: Identifies the different types of protons and their chemical environments.

¹³C NMR: Determines the number and types of carbon atoms.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. For instance, HSQC correlates protons to their directly attached carbons, while HMBC reveals longer-range correlations between protons and carbons, which is essential for piecing together the complete carbon skeleton. researchgate.net

Through the comprehensive analysis of data from these techniques, scientists were able to unambiguously define the chemical structure of this compound as an actinidine-type monoterpene alkaloid. researchgate.net

Biogeographical and Phytochemical Investigations of this compound-Producing Species

This compound is produced by Incarvillea delavayi, a herbaceous perennial plant commonly known as hardy gloxinia or Chinese trumpet flower. gardenia.net This plant is a member of the Bignoniaceae family.

Biogeographical Information: Incarvillea delavayi is native to the woodlands and meadows of southwestern China. It is cultivated as an ornamental plant in other parts of the world, valued for its trumpet-shaped flowers. missouribotanicalgarden.orggardenia.net It thrives in well-drained, sandy soils in full sun to partial shade. missouribotanicalgarden.org

Biosynthetic Pathways of Delavayine B

Proposed Precursors and Enzymatic Transformations

The biosynthesis of Delavayine B is hypothesized to originate from the intricate iridoid pathway, a common route for the formation of many monoterpenoid compounds in the plant kingdom. Iridoids are cyclopentane (B165970) monoterpenes synthesized via the mevalonic acid (MVA) pathway. mdpi.com The general consensus points towards key iridoid intermediates as the foundational building blocks for actinidine-type alkaloids.

A plausible biosynthetic route for this compound begins with the formation of iridodial (B1216469), a critical intermediate in the biosynthesis of numerous iridoids. antwiki.org It is proposed that iridodial undergoes a reaction with an ammonia (B1221849) source, which leads to the formation of the characteristic pyridine (B92270) ring system of actinidine. antwiki.org This transformation is a pivotal step in diverting the iridoid precursor towards the alkaloid scaffold.

While the precise enzymatic machinery responsible for the biosynthesis of this compound in Incarvillea delavayi has not been fully characterized, it is likely to involve a series of specific enzymatic transformations. These are thought to include oxidoreductases, which play a crucial role in forming the parent ring systems of complex alkaloids, and other enzymes that catalyze specific hydroxylations, cyclizations, and other modifications. nih.gov For the related compound, Delavatine A, also found in I. delavayi, a biosynthetic pathway originating from two iridoid precursors has been proposed, further supporting the central role of iridoids in the formation of these alkaloids.

The proposed biosynthetic precursors for this compound are outlined in the table below, based on the general understanding of monoterpene alkaloid biosynthesis.

| Precursor Type | Proposed Precursor Molecule | Originating Pathway |

| Primary Precursor | Geranyl Diphosphate (GPP) | Mevalonic Acid (MVA) Pathway |

| Key Intermediate | Iridodial | Iridoid Pathway |

| Nitrogen Source | Ammonia or related amine | General Metabolism |

Genetic and Molecular Basis of Biosynthesis

The genetic and molecular basis for the biosynthesis of this compound is an area of active investigation. While specific genes from Incarvillea delavayi have not yet been definitively linked to the production of this alkaloid, the broader understanding of monoterpene alkaloid biosynthesis provides a solid framework for future research.

The enzymes involved in these pathways are typically encoded by specific gene families, such as cytochrome P450 monooxygenases (CYPs), dehydrogenases, and transferases. These enzymes exhibit high substrate specificity and are often expressed in a tissue-specific manner. In other plant species that produce complex alkaloids, the genes for a particular pathway are sometimes found clustered together on a chromosome, forming a biosynthetic gene cluster (BGC). The discovery of such a cluster in I. delavayi would significantly advance our understanding of this compound biosynthesis.

Future research will likely focus on integrating transcriptomic data with functional genomics to pinpoint the exact genes and characterize the enzymes responsible for each step in the formation of this compound. This knowledge not only satisfies scientific curiosity but also opens the door to biotechnological applications, such as the production of these valuable compounds in engineered microorganisms.

Chemical Synthesis and Derivatization of Delavayine B and Analogues

Total Synthesis Approaches to the Delavayine B Skeleton

There is no published research on the total synthesis of this compound. Consequently, information regarding retrosynthetic strategies, key bond disconnections, and the application of stereoselective or enantioselective methods for this specific target is not available.

Retrosynthetic Analysis and Key Strategic Disconnections

A retrosynthetic analysis involves logically deconstructing a target molecule into simpler, commercially available starting materials. This crucial planning phase for a total synthesis has not been reported for this compound.

Stereoselective and Enantioselective Synthesis Methodologies

The construction of the specific stereocenters present in this compound would require precise control of stereochemistry. However, no methodologies have been described in the literature for achieving this in the context of a this compound synthesis.

Methodological Advancements in Monoterpene Alkaloid Synthesis

While the field of monoterpene alkaloid synthesis has seen numerous advancements, including the development of powerful catalytic methods and novel cyclization strategies, the application of any such methods to the synthesis of this compound has not been documented.

Semi-Synthesis and Chemical Modification of this compound

Semi-synthesis uses a natural product as a starting material for chemical modifications. There are no reports of this compound being isolated in sufficient quantities or utilized as a scaffold for chemical modification to create new derivatives.

Structure Activity Relationship Sar Studies of Delavayine B

Impact of Structural Motifs on Biological Activity

The biological activity of hasubanan (B79425) alkaloids is intrinsically linked to the specific functional groups and their stereochemical arrangement on the propellane core. Studies on various hasubanan alkaloids have revealed that modifications to the aromatic ring, the nitrogen substituent, and the oxygenation pattern of the cyclohexenone ring can lead to significant changes in potency and selectivity for different biological targets.

For instance, the evaluation of a series of synthetic hasubanan alkaloids for their antiproliferative properties against the N87 human gastric cancer cell line demonstrated that the substitution pattern on the aromatic ring and the nature of the nitrogen protection group are critical for activity. acs.org While specific data for Delavayine B was not detailed in this particular study, the general findings for the hasubanan class are informative.

Another study on hasubanan alkaloids isolated from Stephania japonica investigated their affinity for human opioid receptors. acs.org The results, summarized in the table below, indicate that the nature and position of substituents on the hasubanan skeleton significantly influence binding affinity and selectivity for the δ-opioid receptor.

| Compound | Modification from Parent Structure | δ-Opioid Receptor Affinity (IC₅₀, μM) |

|---|---|---|

| Acutumine | - | >10 |

| Hasubanonine | - | 1.1 |

| Metaphanine | - | 0.7 |

| Periglaucine B | - | 4.2 |

| Runanine | - | 46 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. preprints.org This approach is invaluable in drug discovery for predicting the activity of novel molecules and guiding the design of more potent and selective analogs. preprints.orgnih.gov

To date, no specific QSAR models for this compound have been published in peer-reviewed literature. However, the diverse biological data available for the broader hasubanan alkaloid family presents a valuable dataset for future QSAR studies. sci-hub.seacs.org A typical QSAR workflow involves the following steps:

Data Set Compilation : Gathering a series of hasubanan alkaloids with their corresponding biological activity data (e.g., IC₅₀ values for receptor binding or cell proliferation).

Molecular Descriptor Calculation : Computing various physicochemical, topological, and electronic properties for each molecule.

Model Development : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model.

Model Validation : Rigorously testing the model's predictive power using internal and external validation techniques.

A future QSAR study on this compound and its analogs could elucidate the key molecular features that govern its activity, such as hydrophobicity, electronic distribution, and steric parameters.

Computational Chemistry in SAR Elucidation

Computational chemistry offers powerful tools to investigate the interactions between small molecules like this compound and their biological targets at an atomic level, thereby providing a deeper understanding of SAR. preprints.org Techniques such as molecular docking and molecular dynamics (MD) simulations can predict the binding poses and affinities of ligands to their receptors. mdpi.com

Detailed computational and experimental studies on the synthesis of related alkaloids have also provided insights into the reaction mechanisms and stereochemical outcomes, which are crucial for designing and synthesizing novel analogs with desired biological activities. researchgate.netnih.gov For instance, density functional theory (DFT) calculations have been used to understand the mechanistic details of key synthetic steps in the total synthesis of related natural products. researchgate.net

Strategic Modifications for Enhanced Research Probes

The development of chemical probes derived from natural products is a powerful strategy to investigate biological processes. nih.govpsu.edu These probes are often analogs of the parent compound that have been modified to include a reporter group (e.g., a fluorescent tag or a photoaffinity label) or an affinity tag for pull-down experiments. psu.edumdpi.com

Currently, there are no published reports on the development of this compound derivatives as research probes. However, its demonstrated biological activities, particularly its potential interaction with opioid receptors, make it an attractive candidate for such development. sci-hub.seacs.org Strategic modifications could be envisioned at positions on the molecule that are tolerant of substitution without abolishing biological activity. The synthesis of various hasubanan alkaloids has shown that modifications to the nitrogen atom and certain positions on the aromatic ring are feasible. sci-hub.seacs.org

Future research could focus on synthesizing this compound analogs bearing:

Fluorescent tags : To visualize the subcellular localization of the compound and its target.

Photoaffinity labels : To covalently link the compound to its biological target upon photoactivation, enabling target identification.

Biotin (B1667282) tags : For use in affinity purification experiments to isolate the target protein from a complex biological sample.

The creation of such research probes would be invaluable for elucidating the mechanism of action of this compound and identifying its molecular targets.

Biological Activities and Molecular Mechanisms of Delavayine B Pre Clinical Research

In Vitro Cellular Activity Profiles

In vitro studies using various cell lines have provided initial insights into the bioactivity of Delavayine B at a cellular level. These investigations have been crucial in understanding its potential mechanisms of action, particularly in the context of inflammation.

Inhibition of Pro-inflammatory Mediators

This compound has demonstrated the ability to suppress the production of key pro-inflammatory mediators. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are crucial for initiating and amplifying inflammatory responses. abcam.com Research on a related alkaloid, delavatine A, from the same plant species, showed substantial suppression of these mediators in lipopolysaccharide (LPS)-induced BV-2 microglial cells. researchgate.net This suggests that compounds from Incarvillea delavayi, including potentially this compound, can interfere with the signaling cascades that lead to an inflammatory state.

Nitric oxide (NO) is another significant pro-inflammatory molecule. Studies have shown that this compound can inhibit the release of NO in LPS-induced RAW264.7 macrophages. researchgate.net This inhibition of pro-inflammatory mediators is a key aspect of its anti-inflammatory activity.

Modulation of Gene Expression

The inhibitory effects of this compound on pro-inflammatory mediators are linked to its ability to modulate the expression of genes that regulate these molecules. The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is a critical step in the inflammatory process, leading to the production of nitric oxide and prostaglandins, respectively. bioline.org.brresearchgate.net Research on delavatine A has shown that it inhibits the gene expression of iNOS and COX-2, as well as the genes for TNF-α, IL-6, and IL-1β. researchgate.net This suggests that this compound may act at the transcriptional level to exert its anti-inflammatory effects. By downregulating the expression of these key inflammatory genes, this compound can effectively reduce the inflammatory response.

Receptor Binding and Enzyme Inhibition Studies

The specific molecular targets of this compound are an area of ongoing investigation. Receptor binding assays are utilized to determine if a compound interacts with specific cellular receptors, which can initiate or inhibit signaling pathways. mdpi.com Similarly, enzyme inhibition assays are performed to assess a compound's ability to block the activity of specific enzymes. wjgnet.comresearchgate.net For instance, the inhibition of enzymes like monoamine oxidase (MAO) can be evaluated using specific assays. nih.gov While detailed receptor binding and comprehensive enzyme inhibition studies specifically for this compound are not extensively documented in the provided search results, the observed biological effects, such as the inhibition of pro-inflammatory mediator production, strongly suggest that it interacts with specific molecular targets within inflammatory pathways. Further research is needed to identify the precise receptors and enzymes that this compound binds to and inhibits.

Cytotoxicity in Research Cell Lines

Assessing the cytotoxicity of a compound is a critical step in pre-clinical research to determine its potential for causing cell damage or death. researchgate.net Cytotoxicity is often evaluated using various research cell lines. nih.govjapsonline.comnih.gov Studies on a related compound, delavatine A, indicated that it did not demonstrate significant cytotoxicity in LPS/IFN-γ-treated macrophage-like cell line RAW264.7 at concentrations effective for its anti-inflammatory activity. scribd.com This suggests that the observed anti-inflammatory effects are not a result of general cellular toxicity. However, comprehensive cytotoxicity profiling of this compound across a broad range of cell lines is necessary to fully understand its safety profile.

In Vivo Pre-clinical Model Investigations (excluding human trials)

To complement in vitro findings, the efficacy of this compound has been assessed in living organisms through pre-clinical animal models. These studies provide a more complex biological context to evaluate the compound's potential therapeutic effects. taconic.comnih.gov

Pharmacodynamics in Model Organisms

Pre-clinical research into the pharmacodynamics of this compound, a monoterpene alkaloid isolated from the plant Incarvillea delavayi, has primarily focused on its effects in in vitro models of inflammation. researchgate.netevitachem.com Specifically, studies have utilized murine microglial cell lines (BV2 cells) to investigate the compound's biological response. researchgate.net Microglial cells are the primary immune cells of the central nervous system and play a crucial role in neuroinflammatory processes.

In these experimental models, an inflammatory response is induced by exposing the BV2 cells to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This stimulation leads to the production of various pro-inflammatory mediators, including nitric oxide (NO). Research has shown that this compound can inhibit this LPS-induced production of nitric oxide. researchgate.net This finding is significant as excessive NO production is implicated in the pathophysiology of various inflammatory and neurodegenerative conditions. The ability of this compound to counteract this effect in a cellular model points towards a potential anti-inflammatory and, more specifically, a neuroprotective pharmacodynamic profile.

Table 1: Pharmacodynamic Effects of this compound in an In Vitro Model

| Model Organism/System | Stimulus | Key Pharmacodynamic Effect Observed | Implied Biological Activity |

|---|

Mechanistic Investigations at the Molecular and Cellular Level

Target Identification and Validation

The precise molecular target of this compound has not yet been definitively identified and validated. However, based on its observed pharmacodynamic effect—the inhibition of nitric oxide production—research suggests that its target lies within the molecular cascade that governs inflammatory responses. researchgate.net

The direct catalyst for the production of high levels of nitric oxide during inflammation is the enzyme inducible nitric oxide synthase (iNOS). The suppression of NO suggests that this compound may directly or indirectly inhibit the activity or expression of iNOS. In studies of other natural compounds with similar anti-inflammatory effects, the inhibition of iNOS gene expression is a common mechanism. researchgate.netnih.gov Therefore, iNOS is considered a primary potential target through which this compound exerts its effects, although direct binding and inhibition studies are required for validation.

Signaling Pathway Modulation

The production of iNOS and other pro-inflammatory mediators in response to LPS is largely controlled by intracellular signaling pathways. The most prominent of these is the Nuclear Factor-kappa B (NF-κB) pathway. researchgate.netnih.gov Upon stimulation by LPS, the NF-κB transcription factor is activated and translocates to the nucleus, where it binds to the promoter regions of genes encoding inflammatory proteins, including iNOS. researchgate.net

Research on compounds with similar activities to this compound has shown that the suppression of NO production is often mediated through the inactivation of the NF-κB pathway. researchgate.net It is therefore proposed that this compound modulates this key signaling cascade. By inhibiting the activation of NF-κB, this compound could effectively downregulate the expression of the iNOS gene, leading to the observed decrease in nitric oxide production. This modulation of a central inflammatory pathway highlights the potential of this compound as a regulator of inflammatory processes at the cellular level. Other pathways, such as the Signal Transducer and Activator of Transcription 1 (STAT-1) pathway, can also regulate iNOS expression and may be affected, though the NF-κB pathway is considered the principal target based on the experimental context. nih.gov

Table 2: Proposed Molecular Mechanism of this compound

| Potential Molecular Target | Modulated Signaling Pathway | Consequence of Modulation |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Lipopolysaccharide (LPS) |

| Nitric Oxide (NO) |

| Inducible Nitric Oxide Synthase (iNOS) |

Analytical Research Methodologies for Delavayine B

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating Delavayine B from complex mixtures, such as plant extracts, and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the separation and quantification of this compound. nih.govnih.gov The method's efficiency relies on the differential partitioning of the compound between a stationary phase and a liquid mobile phase. openaccessjournals.com For compounds like this compound, reversed-phase HPLC is commonly utilized, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, often consisting of water and an organic modifier like methanol (B129727) or acetonitrile. sigmaaldrich.comresearchgate.net

Key parameters that are optimized during HPLC method development include the column type, mobile phase composition, flow rate, and detector wavelength. researchgate.net Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of multiple components within a sample. nih.gov UV detection is frequently used for quantification, with the wavelength set to the absorbance maximum of this compound. nih.gov The use of a photodiode array (PDA) detector allows for the acquisition of the entire UV spectrum of the eluting peak, aiding in peak identification and purity assessment. nih.gov

Gas Chromatography (GC):

Gas chromatography is another valuable technique for the analysis of volatile compounds. measurlabs.comshimadzu.com For a compound like this compound, which may not be sufficiently volatile, derivatization might be necessary to increase its volatility and thermal stability. GC separates compounds based on their partitioning between a gaseous mobile phase (an inert gas like helium or nitrogen) and a liquid or solid stationary phase within a column. openaccessjournals.com The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. shimadzu.com

GC is often coupled with a mass spectrometer (GC-MS), which provides detailed structural information about the separated components, enhancing the reliability of their identification. etamu.eduekb.eg

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. openaccessjournals.com | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. openaccessjournals.com |

| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Primarily for volatile and thermally stable compounds (or their derivatives). measurlabs.com |

| Instrumentation | Pump, injector, column, detector (e.g., UV, PDA). researchgate.net | Gas supply, injector, column in an oven, detector (e.g., FID, MS). shimadzu.com |

| Mobile Phase | Liquid solvent mixture (e.g., water, methanol). sigmaaldrich.com | Inert gas (e.g., helium, nitrogen). openaccessjournals.com |

| Typical Detector | UV-Vis, Photodiode Array (PDA). nih.gov | Flame Ionization Detector (FID), Mass Spectrometry (MS). shimadzu.com |

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. etamu.edu It is a crucial tool for the structural characterization of this compound, providing information on its molecular weight and fragmentation pattern. researchgate.netherzongroup.org When coupled with a chromatographic separation technique like HPLC or GC (i.e., LC-MS or GC-MS), it allows for the unambiguous identification and quantification of the compound in complex mixtures. etamu.eduekb.eg

In MS analysis, the sample is first ionized, and then the resulting ions are separated based on their mass-to-charge ratio by a mass analyzer. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound. nih.gov Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis and is used to obtain detailed structural information by fragmenting the parent ion and analyzing the resulting fragment ions. herzongroup.org

NMR Spectroscopy for Advanced Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules like this compound. researchgate.netpsu.edu It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within the molecule, allowing for the determination of its connectivity and stereochemistry. researchgate.netnih.gov

A variety of NMR experiments are employed for structural analysis:

¹H NMR: Provides information about the number, type, and connectivity of protons.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

2D NMR techniques: Such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, ultimately leading to the complete structural assignment of this compound. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of atoms, which is crucial for determining the relative stereochemistry of the molecule. researchgate.net

The combination of MS and NMR data is often essential for the unambiguous structural determination of novel natural products like this compound. researchgate.net

Development of Robust Bioanalytical Assays for Research Samples

The development of robust bioanalytical assays is critical for quantifying this compound in biological matrices such as plasma, urine, or tissue samples, which is essential for pharmacokinetic and metabolic studies in a research context. nih.gov These assays must be sensitive, specific, accurate, and precise to ensure the reliability of the data. europa.eu

Bioanalytical methods typically involve sample preparation, separation, and detection. biopharmaservices.com Sample preparation is a crucial step to remove interfering substances from the biological matrix and to concentrate the analyte. Techniques like protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) are commonly used. nih.gov

LC-MS/MS is often the platform of choice for bioanalytical assays due to its high sensitivity and selectivity. nih.govwuxiapptec.com The development and validation of these assays are guided by regulatory agencies to ensure data quality and integrity. europa.eu Key validation parameters include selectivity, sensitivity, accuracy, precision, recovery, and stability.

Quality by Design (QbD) Principles in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. nih.govresearchgate.net The application of QbD principles to analytical method development, known as Analytical QbD (AQbD), leads to more robust and reliable methods. rjptonline.orgamericanpharmaceuticalreview.com

The AQbD process involves several key steps:

Defining the Analytical Target Profile (ATP): This defines the performance requirements of the method. researchgate.net

Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): These are the method attributes and parameters that are critical to achieving the desired method performance. nih.gov

Risk Assessment: This involves identifying and evaluating the potential risks that could impact the method's performance. nih.govresearchgate.net

Method Optimization and Control Strategy: Design of Experiments (DoE) is often used to systematically optimize the method parameters and to establish a Method Operable Design Region (MODR), which is the multidimensional space of method parameters within which the method is known to perform as intended. americanpharmaceuticalreview.com

By implementing AQbD, the robustness of the analytical methods for this compound can be ensured, leading to higher quality data throughout the research and development process. researchgate.net

Future Directions and Research Perspectives for Delavayine B

Unexplored Biological Activities and Targets

The hasubanan (B79425) alkaloids, isolated from plants of the Stephania genus, are known to possess a range of biological effects, including antiviral and anti-neuroinflammatory properties. researchgate.netcaltech.edu Specifically, several hasubanan alkaloids isolated from Stephania japonica and Stephania longa have demonstrated potent anti-neuroinflammatory activity, suggesting their potential as therapeutic agents for diseases like stroke. researchgate.netresearchgate.net For instance, studies have shown that certain hasubanan compounds can inhibit nitric oxide (NO) production in activated microglial cells, a key process in neuroinflammation. researchgate.net Some related compounds also exhibit activity against the hepatitis B virus and affinity for opioid receptors. caltech.eduvulcanchem.com

However, the biological activity profile of Delavayine B itself is not well-defined. Future research should prioritize comprehensive biological screening to identify its primary molecular targets and potential therapeutic uses. A systematic approach would involve:

Broad-panel screening: Testing this compound against large panels of biological targets, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, could rapidly identify initial hits and potential mechanisms of action. Given the established anti-neuroinflammatory potential of the hasubanan class, particular focus should be placed on targets involved in neuroinflammatory and neurodegenerative pathways.

Phenotypic screening: Utilizing high-content imaging and other phenotypic screening platforms can reveal the effects of this compound on cellular processes and disease models without a preconceived target. acs.org This approach is particularly valuable for discovering novel mechanisms of action. acs.org

Antiviral and Antimicrobial evaluation: Building on the known activities of related hasubanan alkaloids, this compound should be systematically evaluated against a diverse range of viruses and microbial pathogens to determine its specific spectrum of activity.

Advancements in Synthetic Accessibility

The structural complexity of this compound, characterized by its rigid aza[4.3.3]propellane core, presents a significant synthetic challenge. caltech.edu While enantioselective total syntheses of this compound have been accomplished, these routes often require numerous steps. researchgate.net Future progress in this area is critical for producing sufficient quantities of the natural product for extensive biological testing and for generating analogues for structure-activity relationship (SAR) studies. Key future directions include:

Late-Stage Functionalization: Developing methods for the selective modification of the this compound scaffold at a late stage in the synthesis would be highly valuable. This would enable the rapid creation of a library of derivatives, which is essential for optimizing biological activity and probing interactions with molecular targets.

Biomimetic Synthesis: Investigating the biosynthetic pathway of hasubanan alkaloids could inspire more efficient synthetic strategies. caltech.eduunileon.es A biomimetic approach, mimicking the key bond-forming events that occur in nature, could lead to a more concise and scalable synthesis.

Integration of Omics Technologies in Research

The application of "omics" technologies offers a powerful, systems-level approach to understanding the biological role of natural products like this compound. nih.govnih.gov Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of how this compound interacts with biological systems. mdpi.comijpsr.com

Target Identification and Mechanism of Action: Treating cells or model organisms with this compound and subsequently analyzing changes in the transcriptome and proteome can help identify the molecular pathways and specific protein targets affected by the compound. nih.gov This approach moves beyond single-target screening to provide a holistic view of the compound's biological impact.

Biosynthetic Pathway Elucidation: The plant Stephania delavayi is the natural source of this compound. kew.org Metabolomics studies of this plant can help to identify other related alkaloids and biosynthetic intermediates, offering clues to the enzymatic machinery responsible for its production. bidd.groupmdpi.com This knowledge can inform future synthetic and biosynthetic engineering efforts.

Predictive Toxicology: Omics data can also be used to predict potential off-target effects and toxicity at an early stage of investigation, helping to prioritize compounds with more favorable safety profiles. taylorfrancis.com

Development of this compound-Based Chemical Probes

To definitively identify and study the cellular targets of this compound, the development of dedicated chemical probes is an essential research direction. nih.gov Chemical probes are derivatives of a bioactive molecule that have been modified to include a reporter tag or a reactive group, allowing for target visualization, isolation, and identification. uic.edunih.gov

The creation of this compound-based probes would likely involve:

Synthesis of Functionalized Analogues: Leveraging advanced synthetic methods (as discussed in 8.2), analogues of this compound would be prepared. These analogues would incorporate a bioorthogonal handle, such as a terminal alkyne or an azide, at a position that does not disrupt biological activity. This handle allows for the subsequent attachment of reporter groups via "click chemistry". mdpi.com

Incorporation of Reporter and Affinity Tags: The functionalized this compound analogue could then be tagged with various reporters. A fluorescent dye would allow for visualization of the compound's subcellular localization, while a biotin (B1667282) tag would enable the affinity purification of its protein targets for identification by mass spectrometry.

Photoaffinity Labeling: For covalent capture of target proteins, a photo-reactive group, such as a diazirine, could be incorporated into the this compound scaffold. uic.edu Upon UV irradiation, this group forms a reactive carbene that covalently crosslinks the probe to its binding partner, facilitating unambiguous target identification.

The development of these chemical tools would be invaluable for validating the molecular targets of this compound and elucidating its precise mechanism of action at a molecular level. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.